molecular formula C8H17NO B1367191 3-(Cyclopentylamino)propan-1-OL CAS No. 55611-99-9

3-(Cyclopentylamino)propan-1-OL

Cat. No.: B1367191
CAS No.: 55611-99-9
M. Wt: 143.23 g/mol
InChI Key: IHGWOXFZBHODPN-UHFFFAOYSA-N
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Description

3-(Cyclopentylamino)propan-1-OL is a chemical compound that belongs to the class of amino alcohols. It is characterized by the presence of a cyclopentyl group attached to an amino group, which is further connected to a propanol chain. This unique structure imparts specific chemical and biological properties to the compound, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylamino)propan-1-OL typically involves the reaction of cyclopentylamine with an appropriate propanol derivative. One common method is the reductive amination of cyclopentanone with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and other advanced techniques are often employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylamino)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Cyclopentyl ketone and propanal derivatives.

    Reduction: Cyclopentylamine and propanol derivatives.

    Substitution: Various halogenated and alkylated derivatives.

Scientific Research Applications

3-(Cyclopentylamino)propan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylamino)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction processes. Its unique structure allows it to interact with various biological molecules, leading to diverse physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Propan-1-OL: A simple alcohol with a hydroxyl group attached to a propyl chain.

    Cyclopentylamine: An amine with a cyclopentyl group attached to an amino group.

    3-Aminopropanol: An amino alcohol with an amino group attached to a propanol chain.

Uniqueness

3-(Cyclopentylamino)propan-1-OL is unique due to the combination of a cyclopentyl group, an amino group, and a propanol chain. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

3-(cyclopentylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c10-7-3-6-9-8-4-1-2-5-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGWOXFZBHODPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506906
Record name 3-(Cyclopentylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55611-99-9
Record name 3-(Cyclopentylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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